Sodium undecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

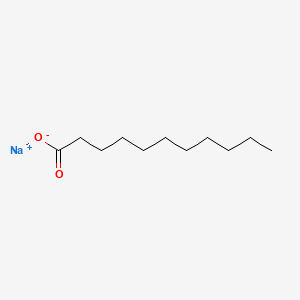

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPHYLANWVUDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169363 | |

| Record name | Sodium undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17265-30-4 | |

| Record name | Sodium undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Sodium Undecanoate Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium undecanoate micelles. This compound, an anionic surfactant, self-assembles in aqueous solutions to form thermodynamically stable aggregates known as micelles. Understanding the formation, structure, and behavior of these micelles is critical for various applications, including drug delivery, solubilization of poorly soluble compounds, and in the formulation of personal care products. This document details the critical micelle concentration (CMC), aggregation number, micellar size and shape, and the thermodynamics of micellization, supported by detailed experimental protocols and data presented for comparative analysis.

Core Physicochemical Properties

The behavior of this compound in solution is characterized by several key parameters that dictate its performance as a surfactant. These properties are influenced by factors such as temperature, concentration, and the ionic strength of the medium.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution.[1] The formation of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains of the surfactant and water molecules.[2] For sodium 10-undecenoate, a closely related analogue, the CMC has been reported to be approximately 0.006 ± 0.003 mol kg⁻¹ .[3]

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants

| Surfactant | CMC (mM) | Temperature (°C) | Method | Reference |

| Sodium 10-undecenoate | ~6 | Not Specified | Not Specified | [3] |

| Sodium 10-undecenyl sulfate (SUS) | 26 | Not Specified | Not Specified | |

| Sodium 10-undecenyl leucinate (SUL) | 16 | Not Specified | Not Specified | |

| Sodium Dodecyl Sulfate (SDS) | 8.3 | 25 | Multiple |

Note: Data for this compound is often inferred from its unsaturated analogue, sodium 10-undecenoate, due to their structural similarity.

Aggregation Number (N_agg)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the surfactant's molecular structure, as well as solution conditions like temperature and ionic strength. For poly(sodium 10-undecenoate), the aggregation number has been determined to be 42 ± 2 effective monomer units. It is important to note that the aggregation number can increase with increasing surfactant concentration or the addition of salt.

Table 2: Aggregation Number of this compound Micelles and Related Surfactants

| Surfactant | Aggregation Number (N_agg) | Method | Reference |

| Poly(sodium 10-undecenoate) | 42 ± 2 | Not Specified | |

| Sodium Dodecyl Sulfate (SDS) | ~70 | Multiple |

Micellar Size and Shape

The size and shape of micelles are dynamic properties that depend on the surfactant's molecular geometry and the surrounding solution conditions. This compound micelles are generally considered to be approximately spherical. However, other shapes such as ellipsoids, cylinders, and bilayers are also possible, particularly at higher surfactant concentrations or in the presence of additives. The size of these micelles is typically in the nanometer range. Dynamic light scattering (DLS) is a common technique used to determine the hydrodynamic diameter of micelles.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic). Micellization is a spontaneous process, indicated by a negative Gibbs free energy of micellization.

The primary driving force for micellization is the increase in entropy of the system, a phenomenon known as the hydrophobic effect. When surfactant monomers are dispersed in water, the water molecules form ordered "cages" around the hydrophobic tails. The formation of micelles releases these water molecules, leading to a significant increase in the overall entropy of the system.

The enthalpy of micellization can be endothermic or exothermic depending on the temperature. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes more enthalpy-driven at higher temperatures.

Table 3: Thermodynamic Parameters of Micellization (General Trends for Anionic Surfactants)

| Thermodynamic Parameter | Sign/Value | Driving Force |

| ΔG_mic (Gibbs Free Energy) | Negative | Spontaneity of micellization |

| ΔH_mic (Enthalpy) | Can be positive or negative | Heat absorbed or released during micellization |

| ΔS_mic (Entropy) | Positive | Increase in disorder, primarily from the release of water molecules |

Experimental Protocols

Accurate determination of the physicochemical properties of micelles requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

2.1.1. Surface Tensiometry

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

-

2.1.2. Conductometry

-

Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.

-

Apparatus: Conductivity meter and a conductivity cell.

-

Procedure:

-

Prepare a stock solution of this compound.

-

Place a known volume of deionized water in a beaker with the conductivity cell and measure the initial conductivity.

-

Titrate the water with the stock solution of the surfactant, measuring the conductivity after each addition and ensuring temperature equilibrium.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.

-

Determination of Aggregation Number (N_agg)

2.2.1. Steady-State Fluorescence Quenching

-

Principle: This method involves the use of a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number.

-

Apparatus: Fluorometer.

-

Procedure:

-

Prepare a series of this compound solutions above the CMC containing a constant concentration of the fluorescent probe.

-

Add varying concentrations of the quencher to these solutions.

-

Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

-

The data is analyzed using the Turro-Yekta equation to determine the micelle concentration.

-

The aggregation number is then calculated using the equation: N_agg = (C_total - CMC) / [Micelle], where C_total is the total surfactant concentration and [Micelle] is the determined micelle concentration.

-

Determination of Micellar Size

2.3.1. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles in solution. The rate of these fluctuations is related to the diffusion coefficient of the micelles, which can then be used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

-

Apparatus: Dynamic Light Scattering instrument.

-

Procedure:

-

Prepare a dust-free solution of this compound at a concentration above the CMC.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

The instrument's software will measure the correlation function of the scattered light intensity and calculate the diffusion coefficient and hydrodynamic diameter.

-

Determination of Thermodynamic Parameters of Micellization

2.4.1. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. By titrating a concentrated surfactant solution into water, the enthalpy of micellization (ΔH_mic) can be determined from the heat evolved or absorbed. The CMC can also be determined from the inflection point of the titration curve.

-

Apparatus: Isothermal Titration Calorimeter.

-

Procedure:

-

Fill the sample cell with deionized water and the injection syringe with a concentrated solution of this compound.

-

Perform a series of small injections of the surfactant solution into the water while monitoring the heat change.

-

The resulting thermogram will show a characteristic sigmoidal curve.

-

The enthalpy of micellization is determined from the difference in the heat of dilution before and after the CMC. The CMC is the concentration at the midpoint of the transition.

-

The Gibbs free energy of micellization can be calculated from the CMC using the equation: ΔG_mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

-

The entropy of micellization can then be calculated using the Gibbs-Helmholtz equation: ΔG_mic = ΔH_mic - TΔS_mic.

-

Conclusion

The physicochemical properties of this compound micelles are fundamental to their application in various scientific and industrial fields. This guide has provided a detailed overview of the critical micelle concentration, aggregation number, micellar size and shape, and the thermodynamic principles governing micellization. The experimental protocols outlined offer a practical framework for the characterization of these properties. While specific data for this compound can be limited, the close relationship with sodium 10-undecenoate provides a reliable basis for understanding its behavior. Further research focusing on the direct characterization of this compound micelles under a range of conditions will continue to enhance their application in advanced formulations and drug delivery systems.

References

In-Depth Technical Guide: Thermal Decomposition of Sodium Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium undecanoate. While specific experimental data for this compound is limited in published literature, this document synthesizes information from closely related long-chain sodium carboxylates to present a detailed analysis of its expected thermal behavior, decomposition pathways, and the resulting products. This guide also includes detailed experimental protocols for the characterization of such thermal decomposition processes, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA). The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or developing processes involving fatty acid salts.

Introduction

This compound (C₁₁H₂₁NaO₂) is the sodium salt of undecanoic acid, a saturated fatty acid. As a member of the long-chain carboxylate family, its thermal stability and decomposition characteristics are of significant interest in various applications, including pharmaceuticals, polymer processing, and as a phase-change material. Understanding the thermal decomposition of this compound is crucial for determining its processing limits, predicting its long-term stability at elevated temperatures, and identifying potential degradation products.

The thermal decomposition of sodium carboxylates generally proceeds via a decarboxylation reaction, leading to the formation of sodium carbonate and a ketone. For this compound, the primary decomposition products are expected to be sodium carbonate and 11-heneicosanone (di-decyl ketone). This guide will elaborate on this proposed mechanism and the analytical techniques used to study it.

Thermal Analysis of this compound

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to investigate the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of the residual material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and solid-state transitions, and to determine the enthalpy changes associated with these processes.

Quantitative Data

Due to the absence of specific TGA/DSC data for this compound in the available literature, the following table presents representative data for a similar long-chain sodium carboxylate, sodium stearate (C18), to illustrate the expected thermal events.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (J/g) |

| Melting | ~225 | ~235 | - | Endothermic |

| Decomposition Stage 1 | ~400 | ~450 | ~35-45 | - |

| Decomposition Stage 2 | ~450 | ~500 | ~20-30 | - |

| Final Residue (as Na₂CO₃) | >550 | - | ~15-20 | - |

Note: This data is illustrative and based on the typical thermal behavior of long-chain sodium carboxylates. The actual values for this compound may vary.

Decomposition Pathway and Products

The primary thermal decomposition pathway for this compound is believed to be a decarboxylation reaction, which can be represented by the following overall equation:

2 C₁₀H₂₁COONa → (C₁₀H₂₁)₂CO + Na₂CO₃

This reaction yields 11-heneicosanone (di-decyl ketone) and sodium carbonate. At higher temperatures, the ketone product may undergo further decomposition, leading to the formation of smaller hydrocarbons.

Signaling Pathway of Decomposition

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500 or equivalent).

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Weigh approximately 5-10 mg of finely ground this compound powder into a platinum or alumina TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperatures, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions and measure the enthalpy changes in this compound upon heating.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000 or equivalent).

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Weigh approximately 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Equilibrate the cell at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to melting and other phase transitions.

Evolved Gas Analysis (EGA) using TGA-MS/FTIR Protocol

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Set up the TGA instrument as described in the TGA protocol.

-

Connect the outlet of the TGA furnace to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved products).

-

Perform the TGA experiment as previously described.

-

Simultaneously, acquire mass spectra or infrared spectra of the evolved gases at regular intervals throughout the TGA run.

-

Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or characteristic infrared absorption bands in FTIR) with the mass loss events observed in the TGA data.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the complete thermal analysis of this compound.

Conclusion

This technical guide has outlined the expected thermal decomposition behavior of this compound based on the established chemistry of long-chain sodium carboxylates. The primary decomposition pathway involves decarboxylation to form a ketone and sodium carbonate. The provided experimental protocols for TGA, DSC, and EGA offer a robust framework for the detailed characterization of this process. While specific quantitative data for this compound remains to be published, the information and methodologies presented here provide a strong foundation for researchers and professionals working with this and related compounds. Further research is encouraged to determine the precise thermal properties of this compound to enhance its application in various scientific and industrial fields.

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Undecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium undecanoate (C₁₁H₂₁NaO₂), the sodium salt of undecanoic acid, is a compound of interest in various fields, including pharmaceuticals and materials science. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and formulation. The arrangement of molecules in a crystalline lattice dictates these macroscopic properties. X-ray diffraction is the definitive technique for elucidating such atomic-level arrangements.

This technical guide details the experimental and analytical workflow for determining the crystal structure of this compound, from sample preparation to data analysis and visualization.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that relies on the diffraction of X-rays by a crystalline sample. The primary methods employed are single-crystal X-ray diffraction and powder X-ray diffraction.

2.1. Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction offers the most precise and unambiguous determination of a crystal structure, providing detailed information on bond lengths, bond angles, and atomic positions.

Methodology:

-

Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal of this compound suitable for diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent is critical and may involve screening various polar and non-polar solvents.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal lattice (space group).

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to optimize the fit between the observed and calculated diffraction patterns.

2.2. Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and determining unit cell parameters from a polycrystalline sample.

Methodology:

-

Sample Preparation: A fine powder of this compound is prepared and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Data Presentation: Crystallographic Data

A comprehensive crystal structure analysis report includes a standardized set of quantitative data. The following table provides a template for the crystallographic data of this compound. Note: As of the latest literature search, a complete, publicly available single-crystal structure determination for this compound has not been identified. The table below is therefore a template illustrating the required data parameters.

| Parameter | Value |

| Chemical Formula | C₁₁H₂₁NaO₂ |

| Formula Weight | 208.27 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (Formula units/unit cell) | To be determined |

| Data Collection | |

| Temperature (K) | e.g., 100 K |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Refinement | |

| R-factor (%) | To be determined |

| Goodness-of-fit | To be determined |

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams are essential for representing complex workflows and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the key processes in crystal structure analysis.

The Biological Activity of Sodium Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecanoate, the sodium salt of undecanoic acid (a saturated fatty acid), is a compound with emerging biological significance. As a medium-chain fatty acid salt, it possesses surfactant properties and has demonstrated a range of biological activities, including antimicrobial and potential immunomodulatory effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a focus on its antimicrobial and cytotoxic properties. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to support further research and development.

Antimicrobial Activity

The antimicrobial properties of this compound are primarily attributed to its parent compound, undecanoic acid. The proposed mechanisms of action against both fungi and bacteria are multifaceted, primarily targeting the integrity and function of the cell membrane.

Antifungal Activity

Undecanoic acid has shown notable efficacy against various fungal species, particularly dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans.[1] The primary mechanisms of its antifungal action include:

-

Cell Membrane Disruption: Undecanoic acid integrates into the fungal cell membrane, leading to destabilization and increased permeability. This disruption results in the leakage of essential intracellular components and ultimately cell death.

-

Induction of Oxidative Stress: The compound can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[2]

-

Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane. Undecanoic acid can interfere with its synthesis, further compromising membrane integrity and function.[2]

-

Metabolic Interference: It has been shown to affect the expression of genes critical for fungal virulence and metabolism.[1]

Antibacterial Activity

The antibacterial action of undecanoic acid and its salts also centers on membrane disruption. It has been shown to inhibit the formation of bacterial persister cells and biofilms, which are critical for chronic infections. The lipophilic nature of the fatty acid allows it to insert into the bacterial cell membrane, disrupting its structure and function.

Quantitative Antimicrobial Data

While specific MIC values for this compound are not extensively reported, data for the closely related undecylenic acid and its derivatives provide valuable insights.

| Compound | Organism | MIC (mg/mL) | Reference |

| Arginine Undecylenate (GS-1) | Staphylococcus aureus (MSSA, MRSA) | 0.60 - 1.26 | |

| Arginine Undecylenate (GS-1) | Streptococcus pyogenes | 0.60 - 1.26 | |

| 10-Undecynoic Acid | Streptococcus mutans | 2.5 | |

| 10-Undecynoic Acid | Streptococcus sobrinus | 2.5 | |

| Undecylenic Acid | Candida albicans | > 3 mM (inhibits biofilm) |

Cytotoxicity

The cytotoxic effects of this compound and its parent acid have been evaluated in various cell lines. As a surfactant, it can disrupt cell membranes at higher concentrations.

| Compound | Cell Line | IC50 | Exposure Time | Reference |

| Undecylenic Acid (as GS-1) | HeLa | 0.9862 mM | Not Specified | |

| Undecylenic Acid (as GS-1) | A549 | 0.3751 mM | Not Specified | |

| Undecylenic Acid (as GS-1) | Jurkat | 0.5782 mM | Not Specified | |

| Undecylenic Acid (as GS-1) | U937 | 0.2893 mM | Not Specified | |

| Sodium Dodecyl Sulfate (SDS) | HaCaT | Varies with exposure | 3 min - 48 h | |

| Sodium Undecylenate | Caco-2 | Comparable to Sodium Caprate | Not Specified |

Potential Anti-inflammatory and Signaling Effects

While direct evidence for this compound is limited, related short- and medium-chain fatty acids have demonstrated immunomodulatory properties, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some fatty acids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular stress responses, proliferation, and apoptosis. The effects of fatty acids on this pathway can be complex, either promoting or inhibiting its activation depending on the context.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal and antibacterial susceptibility testing.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight. Suspend colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: Prepare a 2-fold serial dilution of the this compound stock solution in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and the inoculum to the target concentration.

-

Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

This protocol is based on standard methods for assessing cell viability.

Materials:

-

96-well cell culture plates

-

Adherent or suspension cells (e.g., HaCaT, Caco-2, HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay provides a simple in vitro screen for anti-inflammatory activity.

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% in Tris-buffered saline, pH 6.8)

-

This compound stock solution

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing 2.8 mL of PBS, 2 mL of varying concentrations of this compound, and 0.2 mL of egg albumin (or 0.5 mL of 0.2% BSA solution).

-

Control: Prepare a control tube containing the same mixture but with the vehicle instead of the this compound solution.

-

Incubation: Incubate all tubes at 37°C for 15-20 minutes.

-

Heat-Induced Denaturation: Heat the tubes at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations of Signaling Pathways and Experimental Workflows

Proposed Antifungal Mechanism of Action

Caption: Proposed antifungal mechanisms of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Potential Anti-inflammatory Signaling Cascade

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound exhibits a range of biological activities, with its antimicrobial properties being the most characterized, largely through studies on its parent compound, undecanoic acid. Its mechanisms of action primarily involve the disruption of microbial cell membranes, induction of oxidative stress, and interference with key metabolic pathways. While quantitative data specifically for this compound are still emerging, the information available for related compounds provides a strong foundation for its potential applications. Further research is warranted to fully elucidate its effects on cellular signaling pathways, particularly in the context of inflammation, and to establish a comprehensive profile of its biological activity. The experimental protocols and visualizations provided in this guide are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium undecanoate, an anionic surfactant of significant interest in pharmaceutical sciences and colloid chemistry. The document details the thermodynamic principles governing micellization, presents available quantitative data on the CMC of this compound under various conditions, and outlines the primary experimental protocols for its determination. This guide is intended to serve as a vital resource for researchers and professionals engaged in the formulation of drug delivery systems, the study of surfactant-based systems, and the broader field of surface science.

Introduction to Critical Micelle Concentration (CMC)

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they tend to adsorb at the air-water interface, which reduces the surface tension of the solution.

Once the interface is saturated, a phenomenon known as self-assembly occurs. The surfactant monomers aggregate in the bulk solution to form thermodynamically stable, colloidal-sized clusters called micelles.[1][2] This process is driven by the hydrophobic effect, an entropic process that minimizes the unfavorable contact between the hydrophobic tails and water molecules.[1][3] The specific concentration at which this self-assembly begins is defined as the Critical Micelle Concentration (CMC) .[2]

Above the CMC, the addition of more surfactant primarily results in the formation of more micelles, while the monomer concentration remains relatively constant. This transition point is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, osmotic pressure, and turbidity, which form the basis for its experimental determination. The CMC is a crucial parameter for any application involving surfactants, as it dictates the minimum concentration required to achieve desired effects like solubilization of poorly soluble drugs, emulsification, and detergency.

Micelle Formation: A Thermodynamic Perspective

The formation of micelles is a spontaneous process, meaning it is associated with a negative Gibbs free energy change (ΔG°mic). This thermodynamic favorability is a result of the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes, as described by the Gibbs-Helmholtz equation.

The primary driving force for micellization, particularly for ionic surfactants like this compound, is the significant increase in the entropy of the system. This entropy gain stems from the release of ordered water molecules that surround the hydrophobic alkyl chains of the surfactant monomers into the bulk water, a process known as the hydrophobic effect.

The process can be visualized as a transition from a state of dispersed monomers to an equilibrium between monomers and micelles.

Quantitative Data: CMC of this compound

Quantitative data for the CMC of this compound is less prevalent in the literature compared to its longer-chain homologues like sodium dodecanoate. However, available studies provide key values. The CMC is highly sensitive to environmental factors such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of this compound in Aqueous Solution

| Temperature (°C) | Method Used | CMC (mmol/L) | Reference |

| 25 | Surface Tension & Fluorescence | 45.6 | (Zhang, et al.) |

| 35 | Surface Tension & Fluorescence | 48.1 | (Zhang, et al.) |

Note: The referenced study by Zhang et al., "Surface Chemical lnvestigation on Aqueous Solution of Sodeum Undecanoate and Sodium Undecenoate," provides the basis for these values, highlighting that the presence of a double bond in undecenoate weakens hydrophobicity and thus increases its CMC compared to the saturated this compound.

Factors Influencing the CMC of this compound

Several factors can significantly alter the CMC of an ionic surfactant like this compound:

-

Temperature: For ionic surfactants, the relationship between CMC and temperature is often complex, typically exhibiting a U-shaped curve. Initially, an increase in temperature may decrease the CMC by disrupting the structured water around the hydrophobic tails, favoring micellization. However, at higher temperatures, the increased kinetic energy can disrupt the micelles, thus increasing the CMC.

-

Addition of Electrolytes: The presence of electrolytes, particularly those with a common counter-ion (Na⁺ in this case), generally decreases the CMC of ionic surfactants. The added ions shield the electrostatic repulsion between the negatively charged carboxylate head groups of the this compound molecules in a micelle. This reduced repulsion allows the monomers to aggregate more easily and at a lower concentration.

-

Hydrophobic Chain Length: Within a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. Longer chains have a stronger hydrophobic effect, driving them to form micelles at lower concentrations to minimize contact with water.

Experimental Protocols for CMC Determination

The CMC is determined by monitoring a specific physicochemical property of the surfactant solution as a function of its concentration and identifying the concentration at which an abrupt change in that property occurs. The three most common and reliable methods are detailed below.

Surface Tension Method

Principle: This is a classic and widely applicable method. As surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in the surface tension of the solution. When the surface becomes saturated and micelles begin to form in the bulk, the surface tension remains relatively constant with further increases in concentration. The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.

Detailed Protocol (Du Noüy Ring Method):

-

Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Create a series of dilutions from this stock solution, ensuring the concentration range brackets the expected CMC.

-

Instrumentation: Use a calibrated tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned with solvent and flamed to remove any organic residues before each measurement.

-

Measurement:

-

Pour a sample of the most dilute solution into a clean, thermostated vessel.

-

Immerse the ring below the surface of the liquid.

-

Slowly raise the sample stage, causing the ring to be pulled through the interface.

-

Record the maximum force required to detach the ring from the surface. This force is proportional to the surface tension.

-

Repeat the measurement for each prepared concentration, moving from lowest to highest.

-

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The plot will show two linear regions. The CMC is the concentration corresponding to the intersection point of the extrapolated linear portions of the graph.

Conductivity Method

Principle: This method is highly effective for ionic surfactants like this compound. Below the CMC, the surfactant exists as individual ions (undecanoate anions and sodium cations), and the specific conductivity of the solution increases linearly with concentration. Above the CMC, newly added surfactant molecules form micelles. Micelles are much larger and have a lower electrophoretic mobility than individual ions. Furthermore, they bind a fraction of the counter-ions, effectively reducing the total number of mobile charge carriers. This results in a decrease in the slope of the conductivity versus concentration plot.

Detailed Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in high-purity, low-conductivity water across a range of concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a thermostated conductivity cell.

-

Measurement:

-

Equilibrate the surfactant solutions to a constant temperature, as conductivity is highly temperature-dependent.

-

Rinse the conductivity cell with a small amount of the first solution to be measured.

-

Immerse the cell in the solution, ensuring the electrodes are fully covered, and allow the reading to stabilize.

-

Record the specific conductivity (κ).

-

Repeat for all solutions, progressing from lowest to highest concentration to minimize cross-contamination.

-

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The resulting graph will display two linear segments with different slopes. The CMC is determined as the concentration at the intersection of these two lines.

Fluorescence Spectroscopy Method

Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar and nonpolar environments. In the aqueous solution below the CMC, the probe is in a polar environment. When micelles form, the hydrophobic probe preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles. This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum (e.g., emission intensity, peak ratios, or wavelength shifts).

Detailed Protocol (Using Pyrene as a Probe):

-

Solution Preparation: Prepare a series of this compound solutions. To each solution, add a very small, constant amount of a stock solution of pyrene (typically in a volatile solvent like acetone, which is then evaporated). The final pyrene concentration should be very low (micromolar range) to avoid self-quenching.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the pyrene probe at a suitable wavelength (e.g., ~335 nm).

-

Record the emission spectrum for each sample (typically from ~350 to 500 nm).

-

Note the intensity of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively). The ratio of these peaks (I₁/I₃) is highly sensitive to the polarity of the probe's environment.

-

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in this curve, often calculated by finding the intersection of the tangents from the pre- and post-micellar regions.

Conclusion

The critical micelle concentration is a fundamental parameter that defines the self-assembly behavior of this compound in aqueous solutions. Understanding its value and the factors that influence it—such as temperature and electrolyte concentration—is paramount for the effective design and application of surfactant-based systems in drug delivery, formulation science, and other research areas. While data for this compound is not as abundant as for other common surfactants, the established experimental protocols of surface tensiometry, conductometry, and fluorescence spectroscopy provide robust and reliable means for its precise determination. This guide provides the foundational knowledge and procedural details necessary for researchers to accurately characterize and effectively utilize this compound in their work.

References

- 1. Thermodynamic and Interfacial Characterization of Petroleum Industry Surfactants: A Study on Critical Micelle Concentration and Interfacial Tension Behavior under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Sodium Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium undecanoate (C₁₁H₂₁NaO₂), the sodium salt of undecanoic acid, is a saturated fatty acid salt with applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its physicochemical properties is crucial for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and logical workflows are visualized using Graphviz diagrams to aid in experimental design and data interpretation.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophilic carboxylate head group and a hydrophobic eleven-carbon aliphatic tail. This structure allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Spectroscopic techniques are indispensable for elucidating the molecular structure, identifying functional groups, and studying the aggregation behavior of this compound. This guide serves as a comprehensive resource for its spectroscopic analysis.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NaO₂ | [1] |

| Molecular Weight | 208.27 g/mol | [1] |

| CAS Number | 17265-30-4 | [2][3] |

| Appearance | White solid | [4] |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) |

Spectroscopic Characterization

The following sections detail the characterization of this compound using various spectroscopic methods. The data for the undecanoate anion is largely inferred from studies on undecanoic acid, as the spectroscopic behavior of the hydrocarbon chain is minimally affected by the counter-ion in many analytical preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information on the chemical environment of each carbon and hydrogen atom.

The ¹H NMR spectrum of the undecanoate chain is characterized by distinct signals for the terminal methyl protons, the methylene protons adjacent to the carboxylate group, and the overlapping signals of the other methylene groups.

Table 2: ¹H NMR Spectral Data for the Undecanoate Chain (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.35 | t | α-CH₂ (adjacent to COO⁻) |

| ~1.63 | quintet | β-CH₂ |

| ~1.27 | m | -(CH₂)₇- |

| ~0.88 | t | Terminal CH₃ |

Data adapted from spectral information for undecanoic acid.

The ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique chemical environment.

Table 3: ¹³C NMR Spectral Data for the Undecanoate Chain (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O (carboxylate) |

| ~34.5 | α-C (adjacent to COO⁻) |

| ~32.3 | Methylene chain |

| ~29.9 | Methylene chain |

| ~29.8 | Methylene chain |

| ~29.7 | Methylene chain |

| ~29.5 | Methylene chain |

| ~25.1 | Methylene chain |

| ~23.1 | Methylene chain |

| ~14.5 | Terminal CH₃ |

Data adapted from spectral information for undecanoic acid.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in this compound and to study intermolecular interactions.

The FTIR spectrum of this compound is dominated by strong absorptions from the carboxylate group and the hydrocarbon chain.

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~2955 | C-H asymmetric stretching (CH₃) |

| ~2918 | C-H asymmetric stretching (CH₂) |

| ~2850 | C-H symmetric stretching (CH₂) |

| ~1560 | C=O asymmetric stretching (carboxylate) |

| ~1465 | C-H scissoring (CH₂) |

| ~1410 | C=O symmetric stretching (carboxylate) |

| ~720 | C-H rocking (CH₂) |

Data inferred from spectra of undecanoic acid and other sodium carboxylates.

Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for the C-C backbone and symmetric vibrations.

Table 5: Prominent Raman Peaks for this compound (Estimated)

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~2880 | C-H symmetric stretching (CH₂) |

| ~2845 | C-H symmetric stretching (CH₃) |

| ~1440 | C-H scissoring (CH₂) |

| ~1295 | C-H twisting (CH₂) |

| ~1130 | C-C skeletal stretching |

| ~1060 | C-C skeletal stretching |

| ~890 | C-C skeletal stretching |

Peak positions are estimated based on data for sodium laurate and sodium caprate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI), the undecanoate anion is typically observed.

Table 6: Mass Spectrometry Data for the Undecanoate Anion

| m/z | Ion |

| 185.15 | [M-Na]⁻ |

| 208.14 | [M-H]⁻ (undecanoic acid) |

| 231.13 | [M+Na-2H]⁻ |

Fragmentation data for undecanoic acid shows characteristic losses of small neutral molecules and alkyl fragments. The molecular ion of undecanoic acid is observed at m/z 186.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are outlined below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃))

-

NMR tubes (5 mm)

-

NMR spectrometer

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Solvent Selection: D₂O is suitable for observing the sample in an aqueous environment, though the exchangeable proton of any residual carboxylic acid will not be observed. CDCl₃ can also be used if the sample is sufficiently soluble.

-

Instrument Setup:

-

Tune and shim the spectrometer for the specific solvent.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR. For ¹³C, a sufficient relaxation delay (e.g., 2-5 seconds) is necessary for quantitative analysis.

-

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound

-

Potassium bromide (KBr), FTIR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-150 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet die and press under high pressure (8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain a Raman spectrum to identify vibrational modes, particularly of the carbon backbone.

Materials:

-

This compound (solid powder or aqueous solution)

-

Glass capillary tube or microscope slide

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Protocol:

-

Sample Preparation:

-

Solid: Place a small amount of the solid powder on a microscope slide or pack it into a glass capillary tube.

-

Aqueous Solution: Prepare a solution of known concentration in deionized water.

-

-

Instrument Setup:

-

Calibrate the spectrometer using a standard (e.g., silicon).

-

Select the appropriate laser power and exposure time to maximize signal without causing sample degradation.

-

-

Data Acquisition: Focus the laser on the sample and collect the Raman scattered light.

-

Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

Solvent (e.g., methanol, water)

-

Mass spectrometer with an electrospray ionization (ESI) source

Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture, such as 50:50 methanol:water.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of experiments and the relationships between different characterization techniques.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Integration of data from multiple spectroscopic techniques for a complete analysis.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. By summarizing key quantitative data and providing explicit experimental protocols for NMR, FTIR, Raman, and Mass Spectrometry, this document serves as a valuable resource for researchers and professionals. The integrated application of these techniques, as illustrated in the workflows, enables a comprehensive understanding of the molecular structure and properties of this important fatty acid salt, facilitating its application in drug development and other scientific endeavors.

References

molecular formula and weight of sodium undecanoate

Sodium undecanoate, the sodium salt of undecanoic acid, is a chemical compound with applications in various scientific fields. This document outlines its core physicochemical properties.

Molecular Formula and Weight

The molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H21NaO2 | [1][2] |

| Molecular Weight | 208.27 g/mol | [1][2] |

| Alternate Molecular Formula | C11H22O2.Na | [3] |

| Alternate Molecular Weight | 209.28 g/mol |

The slight variation in molecular formula and weight is due to the representation of the sodium salt. The formula C11H21NaO2 and corresponding weight of 208.27 g/mol represent the anhydrous salt. The alternate formula, C11H22O2.Na, and its associated molecular weight of 209.28 g/mol , account for the separate masses of undecanoic acid and a sodium ion.

References

Sodium Undecanoate: A Technical Guide for Researchers

CAS Number: 17265-30-4

This technical guide provides an in-depth overview of sodium undecanoate, a sodium salt of the saturated fatty acid, undecanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications in drug delivery, and relevant experimental methodologies. While this compound is not typically an active pharmaceutical ingredient with its own signaling pathways, it serves as a critical excipient, functioning as a surfactant, emulsifier, and permeation enhancer.

Physicochemical Properties

This compound is an anionic surfactant that possesses an 11-carbon aliphatic chain. This structure imparts amphiphilic properties to the molecule, allowing it to interface between aqueous and lipid phases. Key physicochemical data are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17265-30-4 | [1][2] |

| Molecular Formula | C₁₁H₂₁NaO₂ | [2] |

| Molecular Weight | 208.27 g/mol | [2][3] |

| Appearance | White to off-white powder or crystalline solid | |

| Synonyms | Undecanoic acid, sodium salt; Sodium undecylate | |

| Purity | >99% (commercially available) | |

| Storage | Room temperature |

Surfactant Properties and Critical Micelle Concentration (CMC)

As a surfactant, a key parameter for this compound is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. This property is crucial for its function in solubilizing poorly soluble drugs and forming micro- or nanoemulsions.

| Surfactant | Alkyl Chain Length | CMC (mM in water at 25°C) |

| Sodium Octyl Sulfate | C8 | ~130 |

| This compound (Expected Range) | C11 | ~10 - 30 (Estimated) |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.3 |

| Sodium Tetradecyl Sulfate | C14 | ~2.1 |

| Note: This table presents representative values to demonstrate the trend of decreasing CMC with increasing alkyl chain length for anionic surfactants. The value for this compound is an educated estimate based on this trend. |

Role in Drug Delivery: Permeation Enhancement

This compound, as a medium-chain fatty acid salt, can function as a permeation enhancer, facilitating the transport of drug molecules across biological membranes, such as the intestinal epithelium. This effect is particularly relevant for the oral delivery of poorly permeable drugs, including peptides and proteins. The mechanism is believed to involve the transient and reversible opening of tight junctions between epithelial cells and the perturbation of the cell membrane, thereby increasing both paracellular and transcellular transport.

The following diagram illustrates the proposed mechanism of action for this compound as a permeation enhancer.

Caption: Logical flow of this compound's action as a permeation enhancer.

Experimental Protocols

Given its role as a surfactant and emulsifier, this compound is frequently used in the preparation of lipid-based drug delivery systems like microemulsions and solid lipid nanoparticles (SLNs). Below is a representative protocol for the preparation of a drug-loaded solid lipid nanoparticle (SLN) formulation using a hot homogenization and ultrasonication method.

Objective: To prepare drug-loaded Solid Lipid Nanoparticles (SLNs) using this compound as a surfactant.

Materials:

-

Lipophilic drug

-

Solid lipid (e.g., glyceryl monostearate, stearic acid)

-

This compound

-

Co-surfactant (e.g., Poloxamer 188, optional)

-

Purified water

Equipment:

-

Magnetic stirrer with heating plate

-

Probe sonicator

-

Water bath

-

Homogenizer (optional)

-

Particle size analyzer

-

Transmission Electron Microscope (TEM)

Methodology:

-

Preparation of the Lipid Phase:

-

Weigh the required amounts of the solid lipid and the lipophilic drug.

-

Heat the solid lipid 5-10°C above its melting point in a beaker on a heating plate with gentle stirring until a clear, homogenous lipid melt is obtained.

-

Disperse the drug in the molten lipid and stir until it is completely dissolved.

-

-

Preparation of the Aqueous Phase:

-

Weigh the required amount of this compound (and co-surfactant, if used).

-

Dissolve the this compound in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer.

-

Continue stirring for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

-

-

Homogenization and Nanoparticle Formation:

-

Subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.

-

Sonicate for a defined period (e.g., 5-15 minutes) at a specific power output to reduce the droplet size to the nanometer range. The energy input is a critical parameter to control the final particle size.

-

Alternatively, a high-pressure homogenizer can be used for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

-

-

Cooling and Solidification:

-

Transfer the resulting hot nanoemulsion to an ice bath to allow the lipid droplets to cool and solidify, forming the SLNs.

-

Continue gentle stirring during the cooling process to prevent aggregation.

-

-

Characterization:

-

Measure the mean particle size, polydispersity index (PDI), and zeta potential of the prepared SLN dispersion using a particle size analyzer.

-

Observe the morphology of the SLNs using Transmission Electron Microscopy (TEM).

-

Determine the drug entrapment efficiency and loading capacity using an appropriate analytical method (e.g., HPLC) after separating the free drug from the SLNs.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

References

The Natural Occurrence of Undecanoic Acid and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated medium-chain fatty acid, is a naturally occurring compound found across various biological systems, from microorganisms to mammals. This technical guide provides an in-depth overview of the natural occurrence of undecanoic acid and its salts, with a focus on quantitative data, experimental protocols for its analysis, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the biological significance and potential applications of this fatty acid.

Natural Occurrence of Undecanoic Acid

Undecanoic acid, also known as n-undecylic acid, is biosynthesized and found in a variety of natural sources, including dairy products, human milk, plant oils, and microorganisms. While generally present in lower concentrations compared to other fatty acids, its presence is of significant interest due to its biological activities.

Animal Sources

Undecanoic acid is a constituent of milk fat in various mammals. Its concentration can be influenced by factors such as species, diet, and lactation stage.

-

Dairy Products: Undecanoic acid is found in dairy products such as cow's milk, goat's milk, butter, and cheese.[1][2][3] In goat milk, its concentration has been quantified, showing variability based on the farming system. For instance, one study reported an average concentration of 0.13 g per 100g of total fatty acids in goat milk from a low-input organic system. In cheese, particularly aged varieties like Cheddar, undecanoic acid contributes to the flavor profile.[4] The lipolysis that occurs during cheese ripening releases free fatty acids, including undecanoic acid.[5]

-

Human Milk: Undecanoic acid is a component of human breast milk.

Plant Sources

Several plant species are known to contain undecanoic acid, often as a minor component of their essential oils or seed fats.

-

Coconut Oil: Coconut oil and palm kernel oil are known sources of medium-chain fatty acids. While lauric acid is the most abundant, undecanoic acid is also present.

-

Other Plants: Undecanoic acid has been identified in plants such as Diplotaxis harra and Blumea aromatica.

Microbial Sources

Undecanoic acid has been identified in various microorganisms, where it can play a role in signaling and defense.

-

Fungi: The dermatophyte Trichophyton rubrum is a notable fungal species where undecanoic acid has been studied for its antifungal properties.

-

Diatoms: The marine diatom Coscinodiscus has been reported to contain undecanoic acid.

Quantitative Data on Undecanoic Acid Occurrence

The concentration of undecanoic acid varies significantly among different natural sources. The following table summarizes the available quantitative data.

| Natural Source | Sample Type | Concentration of Undecanoic Acid | Reference(s) |

| Goat Milk | Fat | 0.10 - 0.13 g/100g of total fatty acids | |

| Cheddar-type Cheese | Volatile fraction | Identified as a key volatile acid |

Note: Quantitative data for undecanoic acid in many natural sources is not extensively reported in the literature, often being grouped with other minor fatty acids.

Natural Occurrence of Undecanoic Acid Salts

The natural occurrence of undecanoic acid in the form of salts (undecanoates) within biological systems is not well-documented. While salts like calcium undecylenate and zinc undecylenate are used in commercial products for their antifungal properties, they are typically derived from the processing of castor oil and are not reported as naturally occurring in the same form in dietary sources or within the human body.

Experimental Protocols

The accurate quantification of undecanoic acid from complex biological matrices requires robust extraction and analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique.

Extraction of Free Fatty Acids from Dairy Products

This protocol is adapted for the extraction of free fatty acids from milk and cheese.

Materials:

-

Ether-heptane mixture

-

Ethanol

-

2.5 M Sulfuric acid

-

Sodium sulfate (anhydrous)

-

Internal standard (e.g., a deuterated fatty acid)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation (Milk): To a known volume of milk, add a known amount of the internal standard. Add ethanol and 2.5 M sulfuric acid.

-

Sample Preparation (Cheese): Grind a known weight of cheese with anhydrous sodium sulfate. Add a known amount of the internal standard and 2.5 M sulfuric acid.

-

Extraction: Add the ether-heptane mixture to the prepared sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the mixture to achieve clear phase separation.

-

Collection: Carefully collect the upper organic layer containing the free fatty acids.

-

Drying: Dry the organic extract under a stream of nitrogen.

Derivatization and GC-MS Analysis

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Materials:

-

Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

GC-MS system with a suitable capillary column (e.g., DB-WAX, FFAP)

Procedure:

-

Derivatization: To the dried fatty acid extract, add BF3-methanol reagent. Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

-

Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the vial. Vortex and allow the layers to separate.

-

Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

-

GC-MS Analysis: Inject the sample into the GC-MS system. The separation of FAMEs is achieved on a polar capillary column, and detection is performed by mass spectrometry in either scan or selected ion monitoring (SIM) mode for quantification.

Signaling Pathways Involving Undecanoic Acid

Undecanoic acid is not merely a metabolic intermediate but also functions as a signaling molecule, interacting with specific receptors to elicit cellular responses.

GPR84 Signaling in Immune Cells

Undecanoic acid is an agonist for G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells such as macrophages and neutrophils. Activation of GPR84 by undecanoic acid and other medium-chain fatty acids initiates a pro-inflammatory signaling cascade.

Key Events in GPR84 Signaling:

-

Ligand Binding: Undecanoic acid binds to the extracellular domain of GPR84.

-

G-protein Activation: Ligand binding induces a conformational change in GPR84, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family.

-

Downstream Signaling: The activated G-protein subunits modulate the activity of downstream effectors, leading to:

-

Increased Intracellular Calcium: Activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) can lead to the release of calcium from intracellular stores.

-

MAPK Pathway Activation: GPR84 signaling can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK.

-